molecular formula C6H9NO3 B2709452 (2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile CAS No. 50908-44-6

(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

Cat. No. B2709452
CAS RN: 50908-44-6
M. Wt: 143.142
InChI Key: FXOCGLGSNBTIAA-NGJCXOISSA-N
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Description

“(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile” is a chemical compound with the CAS Number: 50908-44-6 . It has a molecular weight of 143.14 and its IUPAC name is (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO3/c7-2-4-1-5(9)6(3-8)10-4/h4-6,8-9H,1,3H2/t4-,5+,6-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Electrocatalytic Multicomponent Assembling

Electrocatalytic multicomponent assembly processes involving aldehydes, 4-hydroxycoumarin, and malononitrile have been demonstrated to yield derivatives with potential applications in synthesizing complex molecules. This approach, using electrocatalysis under mild conditions, could be relevant for creating derivatives of oxolane-2-carbonitrile compounds (Vafajoo et al., 2014).

Synthesis and Structural Analysis

The synthesis and detailed structural analysis of pyridine derivatives, including studies on their optical and fluorescence properties, offer insights into the chemical behavior and potential applications of oxolane-2-carbonitrile compounds in materials science (Jukić et al., 2010). These methodologies can be adapted for the synthesis and analysis of oxolane-2-carbonitrile derivatives, highlighting their potential in developing new materials or in detailed structural investigations.

Green Chemistry Approaches

The development of catalyst-free combinatorial libraries of novel compounds, such as 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives, underlines the potential for environmentally friendly synthesis methods applicable to oxolane-2-carbonitrile derivatives. Such approaches emphasize the significance of green chemistry in the synthesis and study of new compounds (Kumaravel & Vasuki, 2009).

Anticancer Activity Studies

Investigations into the anticancer activities of pyrano[3, 2-c]chromene derivatives provide a foundation for researching the biological activities of related compounds, including oxolane-2-carbonitrile derivatives. The synthesis of these derivatives and their evaluation against various cancer cell lines can guide the potential therapeutic applications of oxolane-2-carbonitrile derivatives (El-Agrody et al., 2020).

Safety and Hazards

For safety information and potential hazards associated with “(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c7-2-4-1-5(9)6(3-8)10-4/h4-6,8-9H,1,3H2/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOCGLGSNBTIAA-NGJCXOISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H]([C@H]1O)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

CAS RN

50908-44-6
Record name (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
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